molecular formula C16H16N2O2S B5575791 ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B5575791
M. Wt: 300.4 g/mol
InChI Key: QWOREVAINGOWBO-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09324893 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of complex heterocyclic structures. For instance, it has been utilized in the creation of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, showcasing its role in expanding the diversity of heterocyclic chemistry. The interaction of thienopyridine amino ester with dimethoxytetrahydrofuran in acidic medium leads to the formation of such compounds, indicating its versatility in synthetic organic chemistry (El-kashef et al., 2000).

Antioxidant Activity

Research also explores the synthesis of selenolo[2,3-b]pyridine derivatives from this compound. Such studies not only advance the synthesis strategies but also evaluate the antioxidant activities of the resulting compounds. This highlights the potential therapeutic applications of derivatives synthesized from ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate in combating oxidative stress-related diseases (Zaki et al., 2017).

Computational Chemistry Applications

The compound has also been a subject of computational chemistry studies, where its derivatives have been analyzed for their molecular structure, electronic properties, and potential as candidates for various applications. Such studies provide insights into the electronic and structural characteristics essential for the design of molecules with desired properties (Singh et al., 2014).

Novel Synthetic Pathways

Further research involves the development of novel synthetic pathways utilizing this compound to synthesize new heterocycles, demonstrating the compound's utility in generating biologically active molecules. These pathways offer new strategies for creating compounds that could serve as pharmaceutical agents or materials with unique properties (Chigorina et al., 2019).

Properties

IUPAC Name

ethyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-4-20-16(19)14-13(18-7-5-6-8-18)12-10(2)9-11(3)17-15(12)21-14/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOREVAINGOWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.